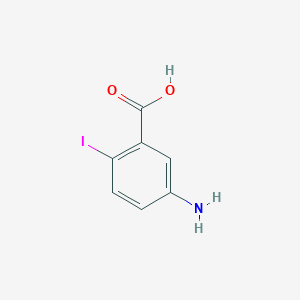
6-Phenylmorpholin-3-one
Vue d'ensemble
Description
6-Phenylmorpholin-3-one is a synthetic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It belongs to the class of morpholine derivatives.
Molecular Structure Analysis
The InChI code for 6-Phenylmorpholin-3-one is 1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) .
Physical And Chemical Properties Analysis
6-Phenylmorpholin-3-one is a white to yellow solid . The storage temperature is +4°C .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
6-Phenylmorpholin-3-one and its derivatives have been extensively studied for their synthesis and chemical properties. McLaughlin et al. (2017) discussed the synthesis and analytical characterization of a related compound, 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog and one of the phenylmorpholines designed to explore treatment options in areas such as obesity and drug dependence (McLaughlin et al., 2017). Another study by Chinchilla et al. (2001) focused on the asymmetric synthesis of substituted prolines using chiral saturated alanine- and glycine-derived 6-isopropyl-5-phenylmorpholin-2-ones (Chinchilla et al., 2001).
Pharmaceutical and Medicinal Research
Several studies have explored the pharmaceutical applications of 6-Phenylmorpholin-3-one derivatives. For example, Wright and Brown (1977) investigated the inhibitory effects of 6-(Phenylhydrazino)uracils on Bacillus subtilis DNA polymerase III (Wright & Brown, 1977). Additionally, Clem et al. (2013) discussed targeting 6-phosphofructo-2-kinase (PFKFB3), a key regulator of glycolysis, as a therapeutic strategy against cancer, indicating potential applications of related compounds in oncology (Clem et al., 2013).
Bioorganic Chemistry and DNA Interactions
In the field of bioorganic chemistry, Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, which showed significant intercalation binding mode with SS-DNA (Farghaly et al., 2020).
Molecular Structure and Chemical Properties
Several studies have focused on the molecular structure and chemical properties of 6-Phenylmorpholin-3-one derivatives. For instance, Harwood and Lilley (1993) conducted research on the enantiocontrolled construction of bicyclic proline derivatives via one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids from (5 S)-phenylmorpholin-2-one (Harwood & Lilley, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
6-phenylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVWPLQBMKYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylmorpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5H-indeno[1,2-D]pyrimidine](/img/structure/B1641676.png)


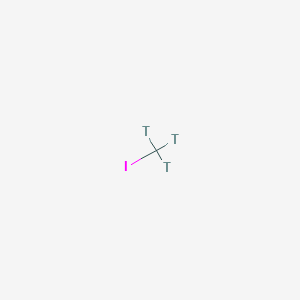

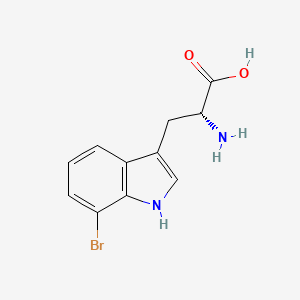
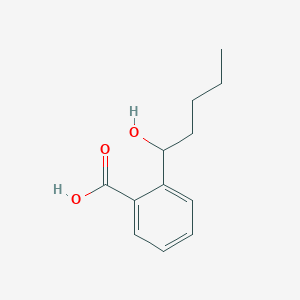
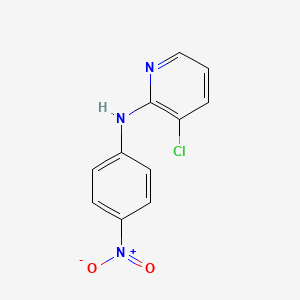
![2-Methoxy-4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-propanoic acid](/img/structure/B1641712.png)
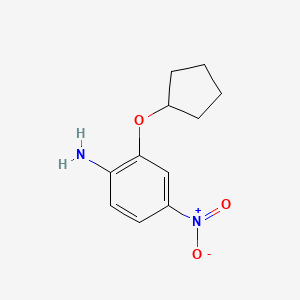

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1641716.png)
